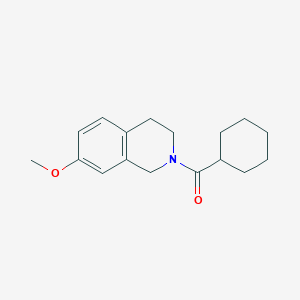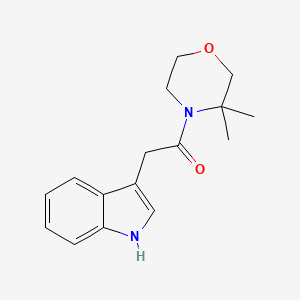
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
作用機序
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone exerts its pharmacological effects by inhibiting 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone, a family of serine/threonine kinases that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone is overexpressed in many cancer cells and is involved in the development and progression of various diseases. By inhibiting 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone, 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone can induce apoptosis, inhibit cell proliferation, and reduce inflammation and fibrosis.
Biochemical and Physiological Effects:
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase and reducing the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). Furthermore, 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone reduces inflammation and fibrosis by inhibiting the production of pro-inflammatory cytokines and reducing the expression of fibrotic markers.
実験室実験の利点と制限
The advantages of using 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone in lab experiments include its potent inhibitory activity against 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone, its broad-spectrum anticancer activity, and its anti-inflammatory and anti-fibrotic properties. However, the compound has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research and development of 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone. These include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in vivo to determine its efficacy and safety.
3. Identification of the specific 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone isoforms targeted by 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone and their role in cancer and other diseases.
4. Development of novel drug delivery systems to improve the bioavailability and targeting of 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone.
5. Investigation of the compound's potential use in combination with other anticancer agents or immunotherapies to enhance its therapeutic efficacy.
Conclusion:
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound with potent inhibitory activity against 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone. It exhibits broad-spectrum anticancer activity, anti-inflammatory and anti-fibrotic properties, and has shown promising results in animal models of neurodegenerative diseases. While the compound has some limitations, its potential therapeutic applications make it an exciting area of research. Further studies are needed to optimize the synthesis method, evaluate its pharmacokinetic and pharmacodynamic properties, and identify its specific targets and mechanisms of action.
合成法
The synthesis of 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone involves the reaction of 3,3-dimethylmorpholine and 1H-indole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学的研究の応用
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. The compound also exhibits anti-inflammatory and anti-fibrotic properties, making it a potential candidate for the treatment of inflammatory and fibrotic diseases. Furthermore, 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)11-20-8-7-18(16)15(19)9-12-10-17-14-6-4-3-5-13(12)14/h3-6,10,17H,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBXBXNQDWGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
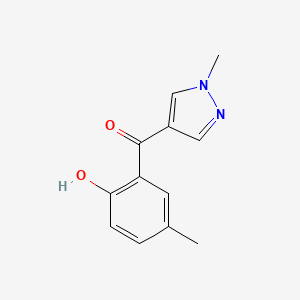
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
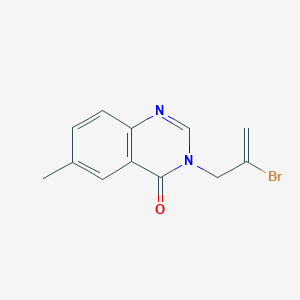
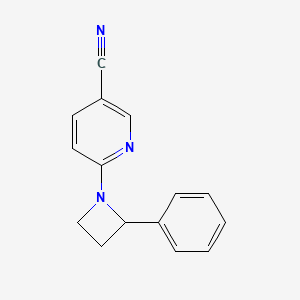
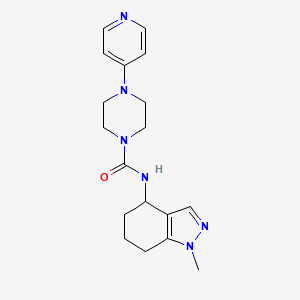
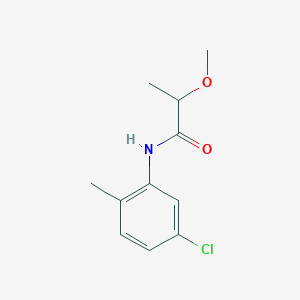
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)
![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)


